Ammonium fluoroacetate

Description

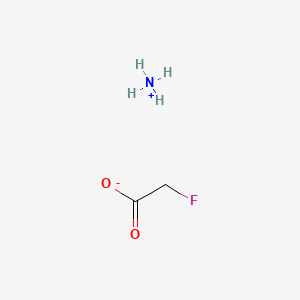

Ammonium fluoroacetate (NH₄FCH₂COO⁻) is the ammonium salt of fluoroacetic acid. It is a fluorinated organic compound characterized by a stable carbon-fluorine (C–F) bond, which confers unique chemical and biological properties. The compound is synthesized via microbial pathways in organisms like Streptomyces cattleya, where fluoroacetate is produced from inorganic fluoride and glycerol precursors through β-hydroxypyruvate intermediates . This compound is utilized in biochemical research, particularly in studies of fluorinated polyketides and enzyme mechanisms . Its toxicity arises from its conversion into fluorocitrate, a potent inhibitor of aconitase in the tricarboxylic acid (TCA) cycle, leading to metabolic disruption .

Properties

CAS No. |

60916-92-9 |

|---|---|

Molecular Formula |

C2H6FNO2 |

Molecular Weight |

95.07 g/mol |

IUPAC Name |

azanium;2-fluoroacetate |

InChI |

InChI=1S/C2H3FO2.H3N/c3-1-2(4)5;/h1H2,(H,4,5);1H3 |

InChI Key |

QNZDVGURVWUWIY-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])F.[NH4+] |

Canonical SMILES |

C(C(=O)[O-])F.[NH4+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Metabolic Pathways of Ammonium Fluoroacetate

1.1 Fluoroacetate to Fluoroacetyl-CoA

this compound dissociates in biological systems to release fluoroacetate, which is activated by acetyl-CoA synthetase to form fluoroacetyl-CoA. This intermediate disrupts cellular metabolism by entering the citric acid cycle (TCA cycle) .

1.2 Formation of (2R,3R)-Fluorocitrate

Fluoroacetyl-CoA reacts with oxaloacetate in the presence of citrate synthase to form (2R,3R)-fluorocitrate, the only toxic stereoisomer of fluorocitrate. This compound inhibits citrate transport and blocks the TCA cycle, leading to citrate accumulation in tissues .

1.3 Metabolism to (R)-4-Hydroxy-trans-Aconitate

Aconitase enzyme further metabolizes (2R,3R)-fluorocitrate to (R)-4-hydroxy-trans-aconitate, which inhibits aconitase activity and exacerbates TCA cycle disruption. This dual inhibition mechanism underpins the compound’s lethality .

1.4 Serum Calcium Reduction

The toxicity of (2R,3R)-fluorocitrate is compounded by its ability to reduce ionized serum calcium levels, contributing to systemic toxicity .

Enzymatic Inactivation by Ammonia

-

Nucleophilic Attack : Ammonia reacts with the ester intermediate formed during catalysis, converting the catalytic residue Asp105 to Asn .

-

Active Site Environment : The hydrophobic and basic residues in FAc-DEX’s active site preserve ammonia’s nucleophilicity, enabling this modification .

-

Outcome : Complete inactivation of FAc-DEX, reducing its capacity to detoxify fluoroacetate .

Toxicity Mechanisms

3.1 Citrate Accumulation

Inhibition of the TCA cycle leads to citrate buildup, impairing oxidative metabolism and ATP production .

3.2 Calcium Dysregulation

Reduced serum calcium contributes to secondary toxic effects, including muscle weakness and cardiac complications .

3.3 Plant-Derived Compounds

While not directly related to this compound, plants like Dichapetalum cymosum synthesize fluoroacetate and its derivatives (e.g., ω-fluorofatty acids), which are metabolized into fluoroacetate in exposed organisms. These compounds share similar toxicity mechanisms .

Data Tables

Table 1: Key Metabolic Reactions of this compound

| Reaction Step | Reactants | Products | Enzymes Involved | Toxicity Mechanism |

|---|---|---|---|---|

| 1. Formation of fluoroacetyl-CoA | Fluoroacetate, CoA | Fluoroacetyl-CoA | Acetyl-CoA synthetase | - |

| 2. Synthesis of (2R,3R)-fluorocitrate | Fluoroacetyl-CoA, oxaloacetate | (2R,3R)-fluorocitrate | Citrate synthase | Inhibits TCA cycle and citrate transport |

| 3. Metabolism to (R)-4-hydroxy-trans-aconitate | (2R,3R)-fluorocitrate | (R)-4-hydroxy-trans-aconitate | Aconitase | Inhibits aconitase |

| 4. Calcium reduction | (2R,3R)-fluorocitrate | Reduced Ca²⁺ | - | Contributes to systemic toxicity |

Table 2: Catalysis-Linked Inactivation of FAc-DEX by Ammonia

Comparison with Similar Compounds

Chemical and Structural Properties

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The C–F bond in this compound and its analogs (e.g., sodium/methyl fluoroacetate) is highly stable (bond energy ~116 kcal/mol), making these compounds resistant to hydrolysis and enzymatic degradation .

- Unlike ammonium acetate, which lacks fluorine, this compound’s bioactivity is driven by fluorinated metabolites that disrupt cellular metabolism .

Toxicity and Mechanisms of Action

Table 2: Toxicity Profiles

Key Observations :

Environmental Fate and Biodegradation

Aerobic vs. Anaerobic Degradation :

- Aerobic : Fluoroacetate dehalogenases in Pseudomonas fluorescens and Moraxella spp. hydrolyze fluoroacetate to glycolate and fluoride . This compound degradation in biofilms is less efficient than in planktonic cultures, likely due to oxygen stratification .

- Anaerobic : Rare but observed in Synergistetes strain MFA1, which converts fluoroacetate to acetate and fluoride under rumen conditions .

Contrast with Non-Fluorinated Analogs:

- Ammonium acetate degrades rapidly via common microbial pathways (e.g., acetoclastic methanogenesis), posing minimal environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.